

An In-depth Technical Guide to Ethyl 4methoxybenzoate-d3

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Compound of Interest		
Compound Name:	Ethyl 4-methoxybenzoate-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-methoxybenzoate-d3**, a deuterated analog of Ethyl 4-methoxybenzoate. While specific experimental data for the deuterated form is not extensively available, this document compiles theoretical data, a proposed synthesis protocol, and the scientific context for its application in research and development, particularly in the pharmaceutical sciences.

Core Concepts: The Significance of Deuteration

Deuterated compounds are molecules where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D). This isotopic substitution does not alter the chemical properties of the molecule but can have a profound impact on its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of using deuterated compounds in drug discovery to enhance pharmacokinetic profiles.[1] The strategic placement of deuterium can slow down drug metabolism, potentially leading to improved drug efficacy, reduced dosage frequency, and a better safety profile by minimizing the formation of toxic metabolites.[2][3]

Quantitative Data



The following table summarizes the key physicochemical properties of Ethyl 4-methoxybenzoate and its deuterated analog. It is important to note that the data for **Ethyl 4-methoxybenzoate-d3** are largely theoretical, as extensive experimental characterization is not publicly available.

Property	Ethyl 4- methoxybenzoate	Ethyl 4- methoxybenzoate- d3	Data Source
Molecular Formula	C10H12O3	C10H9D3O3	Calculated
Molecular Weight	180.20 g/mol	183.22 g/mol	[Calculated]
Exact Mass	180.0786 g/mol	183.0974 g/mol	[Calculated]
Melting Point	7-8 °C	Not available	Experimental
Boiling Point	263 °C (at 760 mmHg)	Not available	Experimental
Density	1.103 g/mL (at 25 °C)	Not available	Experimental
Refractive Index	n20/D 1.524	Not available	Experimental

Proposed Experimental Protocols

The synthesis of **Ethyl 4-methoxybenzoate-d3** can be achieved in a two-step process, starting with the preparation of the deuterated precursor, 4-(methoxy-d3)benzoic acid.

Step 1: Synthesis of 4-(methoxy-d3)benzoic Acid

This procedure is adapted from known methods for methylation, such as the Williamson ether synthesis, using a deuterated methyl source.[4][5][6][7]

- Materials:
 - Methyl 4-hydroxybenzoate
 - Deuterated methyl iodide (CD₃I)
 - Potassium carbonate (K₂CO₃)



- Acetone
- Sodium hydroxide (NaOH)
- Methanol
- Water
- Hydrochloric acid (HCl)
- Protocol:
 - To a solution of methyl 4-hydroxybenzoate in acetone, add potassium carbonate.
 - Stir the mixture at room temperature and add deuterated methyl iodide dropwise.
 - Continue stirring the reaction mixture at room temperature for 48 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure to obtain crude methyl 4-(methoxy-d3)benzoate.
 - To the crude product, add a solution of sodium hydroxide in a mixture of methanol and water.
 - Reflux the mixture for 3 hours to hydrolyze the ester.
 - After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
 - Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxyd3)benzoic acid.[8]

Step 2: Synthesis of Ethyl 4-methoxybenzoate-d3 (Fischer Esterification)

- Materials:
 - 4-(methoxy-d3)benzoic acid



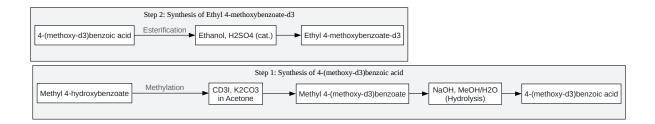
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)

Protocol:

- In a round-bottom flask, dissolve 4-(methoxy-d3)benzoic acid in an excess of anhydrous ethanol.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture and remove the excess ethanol by rotary evaporation.
- Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield pure
 Ethyl 4-methoxybenzoate-d3.

Visualizations

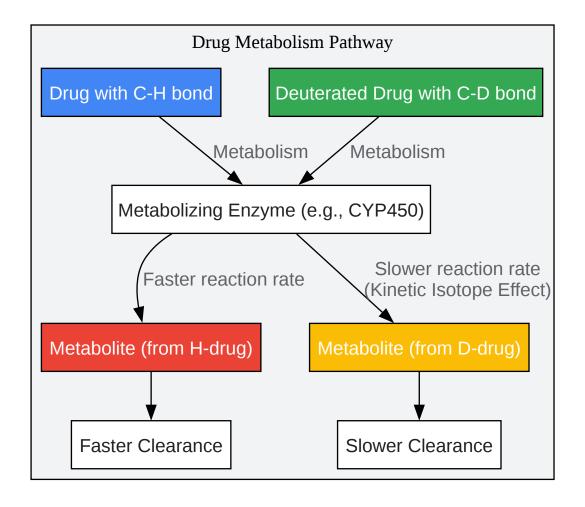




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Caption: Proposed two-step synthesis of Ethyl 4-methoxybenzoate-d3.





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Caption: Impact of deuteration on drug metabolism and clearance.

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